molecular weight difference between KAD-1229 and KAD-1229-d8
molecular weight difference between KAD-1229 and KAD-1229-d8
An In-Depth Technical Guide to the Molecular Weight Difference and Application of KAD-1229 and its Deuterated Isotopologue, KAD-1229-d8
Authored by a Senior Application Scientist
This guide provides a detailed examination of the molecular characteristics of KAD-1229 (Mitiglinide) and its stable isotope-labeled counterpart, KAD-1229-d8. It is intended for researchers, scientists, and drug development professionals who utilize these compounds in analytical and metabolic studies. We will explore the structural basis for their mass difference, the scientific rationale for using deuterated standards, and the practical application in a laboratory setting.
Introduction to KAD-1229 and the Significance of Isotopic Labeling
KAD-1229, also known as Mitiglinide, is a fast-acting insulin secretagogue used for the treatment of type 2 diabetes.[1][2] It functions by binding to the sulfonylurea receptors (SUR1) on pancreatic β-cells, which leads to the inhibition of ATP-sensitive potassium (K-ATP) channels.[3][4][5] This action mimics the body's natural response to rising glucose levels, promoting insulin secretion in a targeted manner.[5]
In the realm of drug metabolism and pharmacokinetics (DMPK), the precise quantification of a drug in biological matrices is paramount. This is where stable isotope-labeled (SIL) internal standards, such as KAD-1229-d8, become indispensable. By replacing specific hydrogen atoms with their heavier, non-radioactive isotope, deuterium, a molecule is created that is chemically identical to the parent drug but physically distinguishable by its increased mass. This mass difference is the cornerstone of modern quantitative bioanalysis using mass spectrometry.
Molecular Structure and Isotopic Differentiation
The core structure of KAD-1229 is (S)-2-Benzyl-4-oxo-4-(cis-perhydroisoindol-2-yl)butyric acid.[6] In KAD-1229-d8, eight hydrogen atoms are substituted with deuterium atoms. While the exact positions of deuteration can vary between synthetic batches, the nomenclature suggests these substitutions are typically on the cis-perhydroisoindolyl moiety to minimize any potential impact on the molecule's metabolic fate (the "isotope effect").
Caption: General structure of KAD-1229, highlighting the likely region of deuterium substitution in KAD-1229-d8.
Quantitative Analysis of Molecular Weight Difference
The fundamental difference between KAD-1229 and KAD-1229-d8 lies in their atomic composition and, consequently, their molecular weight. The substitution of eight protium (¹H) atoms with eight deuterium (²H) atoms results in a predictable mass increase.
To perform an accurate comparison, we will consider the free acid, anhydrous forms of both molecules.
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KAD-1229 (Free Acid):
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KAD-1229-d8 (Free Acid):
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Molecular Formula: C₁₉H₁₇D₈NO₃
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Calculation: (19 x 12.0107) + (17 x 1.0079) + (8 x 2.0141) + (1 x 14.0067) + (3 x 15.9994)
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Average Molecular Weight: ≈323.46 g/mol
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The precise molecular weight difference is approximately 8.05 g/mol .
Summary Data Table
For practical laboratory use, these compounds are often supplied as calcium salts. The table below summarizes the molecular weights for the most common forms.
| Compound | Form | Molecular Formula | Average Molecular Weight ( g/mol ) |
| KAD-1229 | Free Acid, Anhydrous | C₁₉H₂₅NO₃ | 315.41[7] |
| KAD-1229 | Calcium Salt, Dihydrate | (C₁₉H₂₄NO₃)₂Ca·2H₂O | 704.91[8][9] |
| KAD-1229-d8 | Calcium Salt, Hemihydrate | C₁₉H₁₉D₈NO₄·½Ca | 361.51[6][10][11][12] |
Note: The formula for KAD-1229-d8 Calcium Hydrate from suppliers often represents one molecule of the deuterated drug with half a calcium atom, indicating a 2:1 ratio of drug to calcium in the bulk material.
Scientific Rationale and Application in Bioanalysis
The deliberate 8-Dalton mass shift of KAD-1229-d8 is engineered for its use as an internal standard (IS) in quantitative mass spectrometry, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Self-Validating System of an Ideal Internal Standard:
An ideal IS should co-elute chromatographically with the analyte and exhibit identical ionization efficiency and fragmentation behavior. However, it must be mass-resolvable.
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Co-elution: Because deuterium substitution has a negligible effect on polarity, KAD-1229-d8 has virtually the same retention time as KAD-1229 on a reverse-phase HPLC column. This ensures both compounds experience the same matrix effects during ionization.
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Identical Ionization: Both molecules will ionize with the same efficiency in the mass spectrometer's source, as their fundamental chemical properties are unchanged.
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Mass-Resolvability: The mass spectrometer can easily distinguish between the analyte (KAD-1229) and the IS (KAD-1229-d8) due to their mass difference. This allows for independent quantification.
By adding a known concentration of KAD-1229-d8 to every sample (including calibration standards and unknowns), any sample-to-sample variation in extraction efficiency, injection volume, or ion suppression is nullified. The ratio of the analyte signal to the IS signal is used for quantification, providing a highly accurate and precise measurement.
Caption: Simplified workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
Exemplary Protocol: Calibration Curve Preparation for LC-MS/MS
This protocol describes the preparation of a calibration curve in a biological matrix (e.g., human plasma) for the quantification of KAD-1229.
Objective: To create a set of standards with known concentrations of KAD-1229 to enable the quantification of unknown samples.
Materials:
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KAD-1229 reference standard
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KAD-1229-d8 internal standard solution (e.g., 100 ng/mL in methanol)
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Control human plasma (K₂EDTA)
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Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)
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Methanol (for stock solutions)
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Calibrated pipettes, vortex mixer, centrifuge, autosampler vials
Methodology:
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Preparation of Stock Solutions (Causality: To create concentrated, accurate starting materials):
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Accurately weigh ~1 mg of KAD-1229 reference standard and dissolve in a known volume of methanol to create a 1 mg/mL primary stock solution.
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Perform serial dilutions from the primary stock to create a set of working stock solutions at concentrations appropriate for spiking into the plasma (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).
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Spiking of Calibration Standards (Causality: To mimic unknown samples with known concentrations):
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Label a series of microcentrifuge tubes (e.g., CAL-1 to CAL-8) plus a blank and a zero sample.
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Aliquot 98 µL of control human plasma into each tube.
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Spike 2 µL of the appropriate working stock solution into each CAL tube to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000, 2000 ng/mL).
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The "Blank" receives no spike. The "Zero Sample" receives a spike of vehicle (methanol) only.
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Protein Precipitation and Extraction (Causality: To remove interfering macromolecules and extract the analyte/IS):
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To every tube (Blank, Zero, and all CAL levels), add 50 µL of the KAD-1229-d8 internal standard solution. This is the critical step where the IS is introduced.
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Vortex each tube for 10 seconds.
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Add 300 µL of cold ACN with 0.1% formic acid to each tube.
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Vortex vigorously for 1 minute to ensure complete protein precipitation.
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Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Final Sample Preparation (Causality: To isolate the analyte/IS in a clean solvent for injection):
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Carefully transfer the supernatant (~400 µL) to a clean set of autosampler vials.
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The samples are now ready for injection into the LC-MS/MS system.
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Data Analysis (Causality: To establish the relationship between concentration and instrument response):
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After LC-MS/MS analysis, determine the peak area for both KAD-1229 and KAD-1229-d8 in each CAL sample.
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Calculate the peak area ratio (KAD-1229 Area / KAD-1229-d8 Area).
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Plot the peak area ratio (y-axis) against the nominal concentration of KAD-1229 (x-axis).
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Perform a linear regression (typically with 1/x² weighting) to generate the calibration curve. The R² value must be >0.99 for the curve to be accepted.
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Conclusion
The molecular weight difference between KAD-1229 and its deuterated isotopologue, KAD-1229-d8, is a precisely engineered feature that is fundamental to its role as an internal standard. This mass shift of approximately 8.05 g/mol , achieved by the substitution of eight hydrogen atoms with deuterium, allows for clear differentiation in a mass spectrometer while preserving the compound's essential chemical and chromatographic behavior. The use of KAD-1229-d8 is a prime example of applying stable isotope labeling to create robust, self-validating bioanalytical methods, which are critical for accurate pharmacokinetic and metabolic studies in modern drug development.
References
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Title: CAS No : 1346603-13-1 | Product Name : KAD-1229-d8 Calcium Hydrate Source: Pharmaffiliates URL: [Link]
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Title: Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide Source: PMC (Frontiers in Pharmacology) URL: [Link]
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Title: [Non-SU, insulin secretagogues] Source: PubMed URL: [Link]
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Title: Novel rapid- and short-acting hypoglycemic agent, a calcium(2s)-2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl) propionate (KAD-1229) that acts on the sulfonylurea receptor Source: PubMed URL: [Link]
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Title: In vitro insulinotropic action of a new non-sulfonylurea hypoglycemic agent, calcium (2s)-2-benzyl-3-(cis-hexahydro-2-isoindolinyl-carbonyl) propionate dihydrate (KAD-1229), in rat pancreatic B-cells Source: PubMed URL: [Link]
Sources
- 1. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Non-SU, insulin secretagogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel rapid- and short-acting hypoglycemic agent, a calcium(2s)-2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl) propionate (KAD-1229) that acts on the sulfonylurea receptor: comparison of effects between KAD-1229 and gliclazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro insulinotropic action of a new non-sulfonylurea hypoglycemic agent, calcium (2s)-2-benzyl-3-(cis-hexahydro-2-isoindolinyl-carbonyl) propionate dihydrate (KAD-1229), in rat pancreatic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KAD-1229 Calcium Hydrate | LGC Standards [lgcstandards.com]
- 9. echemi.com [echemi.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
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